Cas no 2229563-72-6 (4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid)

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid

- 2229563-72-6

- EN300-1941654

-

- インチ: 1S/C9H10F6O3/c10-8(11,12)5(9(13,14)15)7(6(16)17)1-3-18-4-2-7/h5H,1-4H2,(H,16,17)

- InChIKey: YNNBYHHFTYFFCC-UHFFFAOYSA-N

- SMILES: FC(C(C(F)(F)F)C1(C(=O)O)CCOCC1)(F)F

計算された属性

- 精确分子量: 280.05341315g/mol

- 同位素质量: 280.05341315g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 9

- 重原子数量: 18

- 回転可能化学結合数: 2

- 複雑さ: 301

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 46.5Ų

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1941654-0.25g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 0.25g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-10.0g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-1941654-0.5g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 0.5g |

$987.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-5g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 5g |

$2981.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-0.05g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 0.05g |

$864.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-1.0g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-1941654-0.1g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 0.1g |

$904.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-2.5g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 2.5g |

$2014.0 | 2023-09-17 | ||

| Enamine | EN300-1941654-5.0g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-1941654-10g |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid |

2229563-72-6 | 10g |

$4421.0 | 2023-09-17 |

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

6. Back matter

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acidに関する追加情報

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxane-4-carboxylic Acid: A Comprehensive Overview

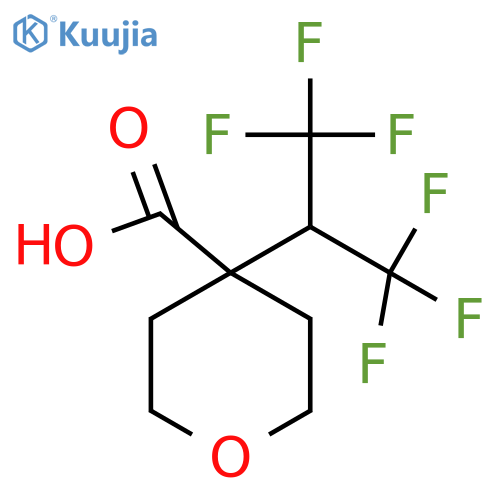

4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxane-4-carboxylic acid is a highly specialized chemical compound with the CAS number 2229563-72-6. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The molecule is characterized by its oxane ring (a six-membered cyclic ether) substituted with a hexafluoropropan-2-yl group and a carboxylic acid moiety at the 4-position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

The hexafluoropropan-2-yl group is a highly fluorinated substituent that significantly influences the electronic and steric properties of the molecule. Fluorine atoms are known for their strong electronegativity and ability to create strong inductive effects. In this compound, the presence of six fluorine atoms on the propan-2-yl group enhances the stability of the molecule and contributes to its unique reactivity. The oxane ring, on the other hand, provides a rigid framework that facilitates specific interactions with other molecules.

The carboxylic acid group at the 4-position of the oxane ring introduces acidity to the molecule. This functional group is highly reactive and can participate in various chemical reactions, such as esterification and amidation. These reactions are pivotal in synthesizing derivatives of this compound for diverse applications. Recent studies have highlighted the potential of this compound as a building block in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.

One of the most promising applications of 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid lies in its use as a precursor for synthesizing bioactive compounds. Researchers have explored its role in drug discovery programs targeting various therapeutic areas, including cancer and neurodegenerative diseases. The fluorinated substituent enhances pharmacokinetic properties such as bioavailability and stability, making it an attractive candidate for medicinal chemistry.

In addition to its role in drug development, this compound has shown potential in materials science. Its unique combination of fluorinated groups and cyclic ether structure makes it suitable for applications in polymer chemistry and nanotechnology. For instance, derivatives of this compound have been investigated for their ability to form self-assembled monolayers and nanostructured materials with tailored properties.

Recent advancements in synthetic methodology have also contributed to the growing interest in this compound. Traditional synthesis routes often involve multi-step processes with low yields; however, modern techniques leveraging transition metal catalysis and microwave-assisted synthesis have significantly improved the efficiency of its production. These innovations have made it more accessible for researchers working on large-scale studies or industrial applications.

The environmental impact of 4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid has also been a topic of interest among scientists. While fluorinated compounds are generally considered stable and resistant to degradation under normal conditions, their persistence in the environment raises concerns about long-term ecological effects. Ongoing research aims to assess its biodegradability and develop strategies for safe disposal or recycling.

In conclusion,4-(1,1,1,3,,hexafluoropropan-,carboxylic acid stands out as a versatile compound with significant potential across multiple disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science while posing interesting challenges for environmental sustainability.

2229563-72-6 (4-(1,1,1,3,3,3-hexafluoropropan-2-yl)oxane-4-carboxylic acid) Related Products

- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)

- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)

- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)

- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)

- 117633-03-1(bicyclo[1.1.1]pentane-1-carbaldehyde)

- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)

- 10406-05-0(5-Chloroindole-3-carboxylic acid)

- 1552684-26-0(5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)